B612066 AEG40826 CAS No. 1107664-44-7

AEG40826

Número de catálogo B612066
Número CAS: 1107664-44-7
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

AEG40826 (HGS1029) is the hydrochloride salt of a small-molecule inhibitor of IAP (Inhibitor of Apoptosis Protein) family proteins with potential antineoplastic activity. IAP inhibitor HGS1029 selectively inhibits the biological activity of IAP proteins, which may restore apoptotic signaling pathways;  this agent may work synergistically with cytotoxic drugs to overcome tumor cell resistance to apoptosis. IAPs are overexpressed by many cancer cell types, suppressing apoptosis by binding and inhibiting active caspases-3, -7 and -9 via their BIR (baculoviral lAP repeat) domains.

Aplicaciones Científicas De Investigación

Astrocyte Elevated Gene-1 (AEG-1) in Cancer Research

A key area of scientific research involving AEG-1, or Astrocyte Elevated Gene-1, is its role in cancer. AEG-1 has been identified as a novel prognostic marker for breast cancer progression and overall patient survival. It is significantly up-regulated in primary breast tumors compared to paired normal breast tissue, with higher AEG-1 expression associated with poor overall survival in patients with breast cancer (Li et al., 2008). Furthermore, AEG-1 activates cell survival pathways through PI3K-Akt signaling, contributing to oncogenic properties such as enhanced cell proliferation and invasion (Lee et al., 2008).

AEG-1's Role in Tumor Development and Progression

AEG-1 also plays a multifunctional role in tumor development and progression, being overexpressed in multiple types of human cancer. This overexpression leads to enhanced malignant characteristics like robust proliferation, tissue invasion, and chemoresistance. The biological functions of AEG-1 in cancer are linked to several signaling cascades, including the activation of NF-kappa B and PI3K/AKT signaling, which are crucial in tumor progression and metastasis (Ying et al., 2011).

AEG-1 as a Target for Cancer Therapy

Research has also focused on targeting AEG-1 in cancer therapy. For instance, studies have shown that knockdown of AEG-1 inhibits proliferation and enhances chemo-sensitivity to cisplatin or doxorubicin in neuroblastoma cells, suggesting that AEG-1 could be a potential therapeutic target for this type of cancer (Liu et al., 2009).

Impact on Neurological Diseases and Neuroblastoma

AEG-1 has also been studied in the context of neurological diseases and neuroblastoma. Its inhibition or knockdown is associated with decreased tumorogenic properties in neuroblastoma cells, highlighting its potential as a target for adjuvant therapies in neuroblastoma treatment (Liu et al., 2009).

Propiedades

Número CAS

1107664-44-7

Nombre del producto

AEG40826

Nombre IUPAC

NONE

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

HGS1029;  HGS-1029;  HGS 1029;  AEG40826;  AEG-40826;  AEG 40826;  AEG408262 HCl.

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.